molecular formula C21H18N4O2 B1384217 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone CAS No. 866137-81-7

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone

Cat. No. B1384217
M. Wt: 358.4 g/mol
InChI Key: DVVFIJRUJUCTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Stability

The compound has been studied for its reactivity, specifically in the context of Michael reactions. It's been found that 6-methyl-2-(3-methyl-5-oxo-2,5-dihydropyrazol-1-yl)pyrimidin-4(1H)-one, which shares a similar structure, reacts with 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione. This reaction involves the C5 atom of the pyrimidine ring due to its higher nucleophilicity under certain conditions. The resulting Michael adduct demonstrates instability in a neutral aqueous medium, breaking down into its initial components and benzaldehyde (Erkin & Krutikov, 2009).

Synthesis of Derivatives

Research has explored the synthesis of various derivatives from compounds structurally similar to 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone. These derivatives are synthesized via different reactions and have been studied for their properties and potential applications in different fields:

  • Synthesis of Pyrazolo[1,5-a]pyrimidine and Related Derivatives

    Condensation reactions involving similar compounds have led to the synthesis of various derivatives like pyrazolo[1,5-a]pyrimidines, pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyridine derivatives. Furthermore, thieno[2,3-b]pyridines were synthesized through additional reactions involving pyridinethione with α-halo ketones and α-halo ester (Abdelhamid & Gomha, 2013).

  • Synthesis of Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)

    A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines were found to possess notable antiviral properties. These compounds were synthesized and screened, resulting in the discovery of inhibitors for the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway. This synthesis route demonstrated a significant improvement in antiviral activity, highlighting the potential therapeutic applications of these derivatives (Munier-Lehmann et al., 2015).

  • Synthesis and Pharmacological Exploration

    Derivatives have been synthesized and evaluated for various biological activities. For instance, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized and assessed for their antioxidant and antimicrobial activities. These studies also involved quantitative structure–activity relationships and molecular docking, indicating the biomedical relevance of these derivatives (Bassyouni et al., 2012).

properties

IUPAC Name

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-17(12-15-8-4-2-5-9-15)20(27)25(24-14)21-22-18(13-19(26)23-21)16-10-6-3-7-11-16/h2-11,13,24H,12H2,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVFIJRUJUCTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CC(=O)N2)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone

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